4-Hydroxy Propofol Sulfate Sodium Salt
Description
Contextualization within Propofol (B549288) Metabolic Pathways
Propofol undergoes rapid and extensive metabolism to facilitate its clearance from the body. nih.gov While the liver is the primary site for this metabolic activity, a significant portion of Propofol's clearance occurs through extrahepatic pathways, as evidenced by the fact that its systemic clearance rate exceeds the blood flow to the liver. nih.govnih.gov Other identified sites of metabolism include the kidneys and small intestines. nih.govvirginiaanesthesiaservices.com The metabolic journey of Propofol proceeds via two principal routes: direct conjugation of the parent molecule and a sequential pathway involving oxidation followed by conjugation. nih.govresearchgate.net These processes transform Propofol into inactive, water-soluble metabolites that are then eliminated, primarily in the urine. virginiaanesthesiaservices.comresearchgate.net
Overview of Propofol Phase I and Phase II Biotransformation
The breakdown of Propofol is a classic example of xenobiotic metabolism, categorized into Phase I and Phase II reactions.
Phase I Biotransformation: This phase involves the chemical modification of the Propofol molecule, primarily through oxidation. The main Phase I reaction is hydroxylation, where Propofol is converted to 2,6-diisopropyl-1,4-quinol (also known as 4-hydroxypropofol). nih.govtandfonline.com This oxidative step is catalyzed by the cytochrome P450 (CYP) family of enzymes, specifically CYP2B6 and, to a lesser degree, CYP2C9. nih.govresearchgate.net This hydroxylation is considered a minor metabolic route compared to direct conjugation but is the essential rate-limiting step for the subsequent formation of all quinol-based metabolites, including 4-Hydroxy Propofol Sulfate (B86663). nih.govresearchgate.net
Phase II Biotransformation: This phase involves conjugation, where a larger, water-soluble molecule is attached to the parent drug or its Phase I metabolite to increase its polarity and facilitate excretion. nih.gov Propofol's metabolism is dominated by two main Phase II pathways:
Direct Glucuronidation: The most significant metabolic pathway, accounting for approximately 70% of Propofol metabolism, is the direct conjugation of the Propofol molecule with glucuronic acid. nih.govtandfonline.com This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) and results in the formation of Propofol-glucuronide. nih.gov
Conjugation of 4-hydroxypropofol: The 2,6-diisopropyl-1,4-quinol formed during Phase I undergoes further Phase II conjugation. nih.gov It can be conjugated with either glucuronic acid to form 1-quinol-glucuronide and 4-quinol-glucuronide, or with a sulfate group to form 4-quinol-sulfate, the subject of this article. nih.govnih.govresearchgate.net
The following table summarizes the primary metabolic reactions of Propofol.
| Metabolic Phase | Reaction | Key Enzymes | Parent Compound | Resulting Metabolite(s) |
| Phase I | Hydroxylation | Cytochrome P450 (CYP2B6, CYP2C9) | Propofol | 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol) |
| Phase II | Direct Glucuronidation | UDP-glucuronosyltransferase (UGT1A9) | Propofol | Propofol-glucuronide |
| Phase II | Glucuronidation | Not specified | 2,6-diisopropyl-1,4-quinol | 1-quinol-glucuronide, 4-quinol-glucuronide |
| Phase II | Sulfation | Sulfotransferase (SULT) | 2,6-diisopropyl-1,4-quinol | 4-(2,6-diisopropyl-1,4-quinol)-sulfate |
Role of 4-Hydroxy Propofol Sulfate within the Metabolic Cascade of Propofol
4-Hydroxy Propofol Sulfate is a secondary Phase II metabolite, meaning its creation is contingent upon the initial Phase I hydroxylation of Propofol. researchgate.netresearchgate.net The metabolic cascade begins with the CYP-mediated oxidation of Propofol to 4-hydroxypropofol. researchgate.net This intermediate, which possesses about one-third of the hypnotic activity of the parent drug, is then subjected to further Phase II conjugation. nih.gov One of the pathways for this conjugation is sulfation, which attaches a sulfate group to the 4-hydroxy position, yielding 4-Hydroxy Propofol Sulfate. nih.gov
The primary role of this sulfation reaction is to significantly increase the water solubility of the metabolite, which is a critical step for efficient renal clearance and elimination from the body via urine. nih.govresearchgate.net Along with the other glucuronide conjugates, 4-Hydroxy Propofol Sulfate is considered a pharmacologically inactive end-product of Propofol's biotransformation. nih.govnih.gov The presence of these quinol metabolites, including 4-Hydroxy Propofol Sulfate, has been associated with the green discoloration of urine observed in some patients after Propofol administration. nih.govresearchgate.net
The pathway leading to the formation of 4-Hydroxy Propofol Sulfate is outlined below.
| Step | Process | Substrate | Primary Enzyme(s) | Product |
| 1 | Phase I Oxidation | Propofol | CYP2B6, CYP2C9 | 2,6-diisopropyl-1,4-quinol |
| 2 | Phase II Conjugation | 2,6-diisopropyl-1,4-quinol | Sulfotransferase (SULT) | 4-(2,6-diisopropyl-1,4-quinol)-sulfate |
Properties
Molecular Formula |
C₁₂H₁₇NaO₅S |
|---|---|
Molecular Weight |
296.32 |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies for Research Standards
Strategies for Laboratory Synthesis of 4-Hydroxy Propofol (B549288) Sulfate (B86663) and its Sodium Salt
The laboratory synthesis of 4-hydroxy propofol sulfate and its subsequent conversion to the sodium salt is typically achieved through a sequential process involving the formation of the 4-hydroxy propofol core, followed by sulfation and salt formation.
A common strategy for the synthesis of the 4-hydroxy propofol intermediate, also known as 2,6-diisopropyl-1,4-hydroquinone, involves the oxidation of propofol (2,6-diisopropylphenol) to its corresponding quinone, followed by reduction. The resulting 4-hydroxy propofol, a hydroquinone, possesses two hydroxyl groups, one of which is sterically hindered by the adjacent isopropyl groups. Selective sulfation of the less hindered hydroxyl group at the 4-position is then carried out.
The sulfation is typically achieved using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfuric acid, in an appropriate solvent. These reagents react with the hydroxyl group to form the sulfate ester.
Following the sulfation reaction, the resulting 4-hydroxy propofol sulfate is an acidic compound that can be converted to its sodium salt by reacting it with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate. This acid-base neutralization reaction yields the desired 4-Hydroxy Propofol Sulfate Sodium Salt. The final product is then purified to remove any unreacted starting materials, reagents, or byproducts.
Precursor Compound Synthesis and Derivatization Approaches
The primary precursor for the synthesis of this compound is 4-hydroxy propofol (2,6-diisopropyl-1,4-hydroquinone). The synthesis of this precursor typically begins with the more readily available compound, propofol (2,6-diisopropylphenol).
One established method for the synthesis of propofol involves the Friedel-Crafts alkylation of phenol (B47542) with isopropanol (B130326) in the presence of an acid catalyst. rsc.orgresearchgate.net Alternative approaches utilize p-hydroxybenzoic acid as a starting material, which undergoes di-isopropylation followed by decarboxylation to yield propofol. nih.govdigitellinc.comgoogle.com This latter method can be advantageous as the para-position is blocked during the alkylation, which can lead to higher selectivity for the 2,6-disubstituted product. nih.gov
Once propofol is obtained, it can be converted to 4-hydroxy propofol. A key intermediate in this conversion is 2,6-diisopropyl-1,4-benzoquinone. The synthesis of this quinone from propofol can be achieved through oxidation. One documented laboratory method involves reacting propofol with ceric ammonium (B1175870) nitrate (B79036) in acetonitrile. mdpi.com The reaction mixture is heated, and after workup and purification by column chromatography, 2,6-diisopropyl-1,4-benzoquinone is obtained as a viscous oil. mdpi.com
The subsequent step is the reduction of the 2,6-diisopropyl-1,4-benzoquinone to the desired 4-hydroxy propofol (2,6-diisopropyl-1,4-hydroquinone). This reduction can be accomplished using standard reducing agents known to convert quinones to hydroquinones, such as sodium dithionite (B78146) or catalytic hydrogenation.
Table 1: Synthesis of 2,6-diisopropyl-1,4-benzoquinone from Propofol
| Step | Reactants | Reagents | Solvent | Key Conditions | Product |
| Oxidation | Propofol (2,6-diisopropylphenol) | Ceric Ammonium Nitrate | Acetonitrile | Heating at 80°C for 1 hour | 2,6-diisopropyl-1,4-benzoquinone |
Optimization of Synthetic Yields and Purity for Research Applications
For the production of research standards, achieving high yields and exceptional purity is paramount. Optimization of the synthetic process for this compound involves refining the reaction conditions and purification methods at each stage of the synthesis.
In the synthesis of the propofol precursor from p-hydroxybenzoic acid, reaction parameters such as temperature, reaction time, and catalyst concentration are optimized to maximize the yield of the di-isopropylated intermediate and the subsequent decarboxylation. nih.govgoogleapis.com Purification of the intermediate, 4-hydroxy-3,5-diisopropylbenzoic acid, can be achieved through acid-base extraction to remove impurities before proceeding to the decarboxylation step. nih.gov The final propofol product can be purified by distillation under reduced pressure to achieve high purity. googleapis.comgoogle.com
During the oxidation of propofol to 2,6-diisopropyl-1,4-benzoquinone, controlling the stoichiometry of the oxidizing agent and the reaction temperature is crucial to prevent over-oxidation or the formation of side products. Purification of the resulting quinone, for instance by column chromatography, is essential to ensure that the subsequent reduction step yields a high-purity hydroquinone. mdpi.com
The sulfation of 4-hydroxy propofol requires careful selection of the sulfating agent and reaction conditions to favor monosulfation at the desired position and to minimize side reactions. The choice of solvent, reaction temperature, and the molar ratio of reactants are key parameters to optimize.
Purification of the final this compound is critical. Techniques such as recrystallization or preparative high-performance liquid chromatography (HPLC) can be employed to isolate the product with the high degree of purity required for a research standard. The purity is typically verified using analytical techniques such as HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Key Optimization and Purification Strategies
| Synthetic Stage | Key Parameters for Optimization | Common Purification Techniques |
| Propofol Synthesis | Temperature, Reaction Time, Catalyst Loading | Distillation, Acid-Base Extraction |
| Oxidation to Quinone | Stoichiometry of Oxidant, Temperature | Column Chromatography |
| Reduction to Hydroquinone | Choice of Reducing Agent, Reaction Time | Recrystallization |
| Sulfation | Sulfating Agent, Solvent, Temperature | Preparative HPLC, Recrystallization |
| Salt Formation | Stoichiometry of Base, pH control | Recrystallization |
Production of Isotopically Labeled Analogues for Metabolic Tracing
The production of isotopically labeled analogues of this compound is essential for metabolic tracing studies. These labeled compounds allow researchers to track the absorption, distribution, metabolism, and excretion of the molecule in biological systems. Common isotopes used for this purpose include deuterium (B1214612) (²H or D) and carbon-13 (¹³C).
One approach to isotopic labeling is to introduce the isotope at an early stage of the synthesis. For example, in the synthesis of the propofol backbone, isotopically labeled starting materials can be used. Deuterium-labeled propofol can be synthesized by replacing the aromatic hydrogens with deuterium.
Another strategy involves using ¹³C-labeled precursors in the synthesis of propofol. For instance, if the synthesis starts from phenol, a ¹³C-labeled phenol could be employed. Similarly, if isopropanol is used as the alkylating agent, ¹³C-labeled isopropanol could be utilized to introduce the isotopic label into the isopropyl groups.
Once the isotopically labeled propofol is synthesized, it can then be carried through the subsequent steps of oxidation, reduction, sulfation, and salt formation to produce the desired isotopically labeled this compound. The position and extent of isotopic labeling are confirmed using mass spectrometry and NMR spectroscopy. These labeled standards are invaluable for quantitative bioanalytical methods, often used as internal standards in mass spectrometry-based assays.
Enzymatic Formation and Biochemical Pathways of 4 Hydroxy Propofol Sulfate
Phase I Hydroxylation of Propofol (B549288) to 4-Hydroxypropofol
Multiple cytochrome P450 isoforms are capable of hydroxylating propofol, but research has identified CYP2B6 and CYP2C9 as the principal contributors to this metabolic step. clinpgx.orgnih.gov Studies using human liver microsomes have demonstrated that CYP2B6 is the main enzyme responsible for the hydroxylation of propofol and is the primary determinant of interindividual variability in this process. clinpgx.orgnih.gov While CYP2C9 also contributes to the oxidative metabolism, its role is considered to be of a lesser extent. clinpgx.orgnih.gov Other isoforms, including CYP1A2 and CYP3A4, have also been shown to have catalytic activity towards propofol, particularly at higher substrate concentrations. researchgate.netresearchgate.net
Immunoinhibition studies have further clarified the relative contributions of these enzymes, showing a more significant inhibition of propofol hydroxylation by antibodies against CYP2B6 (around 56%) compared to those against CYP2C isoforms (approximately 16%). clinpgx.org
| CYP Isoform | Relative Contribution | Supporting Evidence |
|---|---|---|
| CYP2B6 | Major Contributor | High correlation with protein content and marker activities; significant immunoinhibition clinpgx.orgnih.govnih.gov |
| CYP2C9 | Lesser Contributor | Demonstrated activity, but lower affinity compared to CYP2B6 clinpgx.orgresearchgate.net |
| CYP1A2 | Minor Contributor | Catalytic activity observed, particularly at higher substrate concentrations researchgate.netresearchgate.net |
| CYP3A4 | Minor Contributor | Moderate correlation with hydroxylation activities researchgate.net |
In vitro studies utilizing human liver microsomes and cDNA-expressed CYPs have been instrumental in characterizing the enzymatic kinetics of propofol hydroxylation. These studies reveal significant interindividual variability, with some reports showing more than a 19-fold variation in propofol hydroxylation by hepatic microsomes. clinpgx.org
Kinetic analyses have distinguished the roles of the primary enzymes involved. CYP2B6 is characterized as a high-affinity, high-capacity enzyme for propofol hydroxylation. In contrast, CYP2C9 is described as a low-affinity, high-capacity enzyme. clinpgx.org The Michaelis-Menten constant (Km) and maximum velocity (Vmax) values from these studies provide a quantitative basis for these descriptions. For instance, one study reported an apparent Km of 18 µM and a Vmax of 2.6 nmol/min/mg for propofol hydroxylase activity in human liver microsomes. researchgate.net
| Enzyme | Apparent Km (µM) | Characteristics |
|---|---|---|
| CYP2B6 | 10 ± 2 | High-affinity, high-capacity clinpgx.org |
| CYP2C9 | 41 ± 8 | Low-affinity, high-capacity clinpgx.org |
| Overall Hepatic Microsomes | 18 (95% CI 15.1-20.1) | Overall activity researchgate.net |
Genetic polymorphisms in the genes encoding CYP enzymes, particularly CYP2B6 and CYP2C9, can lead to significant interindividual differences in propofol metabolism. nih.govnih.gov The CYP2B6 gene is known to be highly polymorphic, which contributes to the 20- to 250-fold variation in its expression among individuals. nih.gov
For example, the CYP2B66 allele has been associated with decreased enzyme activity compared to the wild-type CYP2B61 allele. nih.gov This can result in higher plasma concentrations of propofol in individuals carrying this variant. nih.gov Similarly, genetic variations in the CYP2C9 gene can alter its enzymatic activity, with some variants showing decreased intrinsic clearance of propofol compared to the wild-type. nih.govnih.gov These genetic differences are a key factor in the varied responses to propofol observed in clinical settings. technologynetworks.com
Phase II Sulfation of 4-Hydroxypropofol
Following its formation, 4-hydroxypropofol undergoes Phase II metabolism, which involves conjugation reactions to increase its water solubility and facilitate its excretion from the body. nih.govnih.gov One of the key pathways in this phase is sulfation, which leads to the formation of 4-hydroxypropofol sulfate (B86663). nih.govresearchgate.net
The sulfation of 4-hydroxypropofol is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov These enzymes facilitate the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 4-hydroxypropofol. clinpgx.org While several SULT isoforms exist, SULT1A1 has been identified as a key enzyme in the sulfation of 4-hydroxypropofol. clinpgx.org
The biotransformation of propofol into 4-Hydroxy Propofol Sulfate involves a two-phase metabolic pathway. The initial phase is an oxidation reaction, followed by a conjugation reaction.
The first step is the hydroxylation of the parent propofol molecule to form 4-hydroxypropofol. This reaction is catalyzed by members of the Cytochrome P450 (CYP) superfamily of enzymes. Specifically, research has identified CYP2B6 as the primary enzyme responsible for this transformation, with CYP2C9 also contributing, albeit to a lesser extent. nih.govnih.gov These enzymes introduce a hydroxyl group at the para-position of the phenol (B47542) ring of propofol.
Following its formation, 4-hydroxypropofol undergoes a phase II conjugation reaction known as sulfation. In this step, a sulfonate group is transferred from the donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the newly acquired hydroxyl group of 4-hydroxypropofol. This reaction is catalyzed by sulfotransferase enzymes (SULTs). While several SULT isoforms exist, SULT1A1 is recognized as a key enzyme in the sulfation of phenolic compounds. semanticscholar.orgnih.gov The resulting product is the water-soluble and readily excretable 4-Hydroxy Propofol Sulfate.
Subcellular Localization of Involved Enzymatic Processes
The enzymes responsible for the synthesis of 4-Hydroxy Propofol Sulfate are localized in specific compartments within the liver cells, reflecting the organized nature of metabolic pathways.
The Cytochrome P450 enzymes, including CYP2B6 and CYP2C9, are membrane-bound proteins located in the smooth endoplasmic reticulum of hepatocytes. nih.gov This localization allows them to interact with lipid-soluble drugs like propofol, facilitating their oxidative metabolism.
In contrast, the sulfotransferase enzymes, including SULT1A1, are primarily cytosolic enzymes. semanticscholar.orgnih.gov Once 4-hydroxypropofol is formed in the endoplasmic reticulum, it diffuses into the cytosol where it becomes a substrate for SULT1A1 and undergoes sulfation. This spatial separation of phase I and phase II enzymes ensures an efficient metabolic cascade.
Comparative Enzymatic Activities Across Different Biological Systems
The efficiency of 4-Hydroxy Propofol Sulfate formation can be evaluated by examining the kinetic parameters of the involved enzymes in different in vitro systems, such as human liver microsomes and recombinant enzymes. These studies provide valuable insights into the substrate affinity (Km) and maximum reaction velocity (Vmax) of the enzymes.
Propofol Hydroxylation
Studies comparing the hydroxylation of propofol in human liver microsomes and by recombinant CYP enzymes have revealed important differences in enzyme kinetics.
Human Liver Microsomes: In this system, which contains a mixture of all microsomal enzymes, the kinetics of propofol hydroxylation often exhibit biphasic behavior, suggesting the involvement of multiple enzymes with different affinities. High-affinity and low-affinity components have been described. nih.gov
Recombinant Enzymes: Using isolated, recombinant CYP2B6 and CYP2C9 allows for the determination of their individual contributions. Research has shown that recombinant CYP2B6 has a significantly higher affinity (lower Km) for propofol compared to recombinant CYP2C9. nih.govnih.gov This indicates that at lower, clinically relevant concentrations of propofol, CYP2B6 is the more efficient enzyme for the initial hydroxylation step. While specific Vmax values can vary between studies and experimental conditions, the rate of metabolism by recombinant CYP2B6 is notably high. nih.gov
| Enzyme System | Enzyme | Apparent Km (μM) | Vmax (nmol/min/nmol P450) |
|---|---|---|---|
| Human Liver Microsomes (High-affinity) | Multiple CYPs | < 8 | N/A |
| Human Liver Microsomes (Low-affinity) | Multiple CYPs | > 80 | N/A |
| Recombinant | CYP2B6 | 10 ± 2 | 197 |
| Recombinant | CYP2C9 | 41 ± 8 | 0.54 |
4-Hydroxypropofol Sulfation
Detailed kinetic data for the sulfation of 4-hydroxypropofol specifically by recombinant SULT1A1 is not extensively available in the literature. However, studies on structurally similar phenolic compounds, such as 4-hydroxypropranolol (B128105), provide insights into the likely kinetics of this reaction.
Human Liver Cytosol: Kinetic analyses of the sulfation of 4-hydroxypropranolol in human liver cytosol have demonstrated a high-affinity reaction with a very low apparent Km value, suggesting efficient sulfation at low substrate concentrations. nih.govosti.govdoi.org
Recombinant SULT1A1: While direct Vmax and Km values for 4-hydroxypropofol are not readily found, studies with other phenolic substrates and recombinant SULT1A1 have established its capacity for efficient catalysis. nih.gov It is reasonable to infer that SULT1A1 exhibits robust activity towards 4-hydroxypropofol, contributing significantly to its clearance.
| Enzyme System | Enzyme | Apparent Km (μM) | Apparent Vmax |
|---|---|---|---|
| Human Liver Cytosol (High-affinity) | PST (likely SULT1A1) | 0.59 | - |
| Human Liver Cytosol (Low-affinity) | PST | 65 | - |
Note: PST refers to phenolsulfotransferase, a historical name for enzymes now classified as SULTs. Data for Vmax in human liver cytosol is often reported in units per mg of cytosolic protein and is not directly comparable to recombinant enzyme data without further information.
Advanced Analytical Methodologies for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
Liquid chromatography combined with mass spectrometry (LC-MS) stands as the cornerstone for the analysis of propofol (B549288) metabolites, including 4-Hydroxy Propofol Sulfate (B86663). nih.govresearchgate.net Its applicability is rooted in its capacity to handle the polar and non-volatile nature of conjugated metabolites, which are not amenable to direct analysis by other methods like gas chromatography. labmedica.com LC-MS methods are widely used for pharmacokinetic assessments, determining time-concentration profiles, and clearance of propofol and its metabolic products. nih.gov
Tandem Mass Spectrometry (LC-MS/MS) for Selective Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the selective and sensitive quantification of 4-Hydroxy Propofol Sulfate (4-QS). nih.govnih.gov This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. labmedica.com For the related metabolite propofol sulfate, analysis in negative electrospray ionization mode (ESI-) has identified a precursor ion at m/z 257 (the deprotonated molecule) and characteristic product ions at m/z 177 (corresponding to deprotonated propofol after loss of the sulfate group) and m/z 80 (representing the [SO₃]⁻ fragment). researchgate.net This selective detection minimizes interference from complex biological matrices like urine and plasma. nih.gov
Validated LC-MS/MS methods for 4-QS in urine have demonstrated linearity over a concentration range of 100 to 10,000 ng/mL. nih.govresearchgate.netnih.gov These robust methods, often employing a simple "dilute-and-analyze" sample preparation with stable isotope-labeled internal standards, are suitable for high-throughput analysis in both clinical and forensic toxicology laboratories. nih.govresearchgate.netnih.gov The sensitivity of LC-MS/MS allows for a long detection window, with 4-QS being detectable in urine for up to 20 days post-administration. nih.govnih.gov
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Propofol Sulfate | 257 | 177, 80 | Negative ESI | researchgate.net |
| 4-Hydroxypropofol 4-Sulfate (4-QS) | Data Not Explicitly Stated | Data Not Explicitly Stated | Negative ESI | nih.gov |
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems, is a powerful tool for the identification and structural confirmation of metabolites like 4-Hydroxy Propofol Sulfate. researchgate.netnih.govsemanticscholar.org HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. nih.govsemanticscholar.org
The existence of propofol sulfate as a human metabolite was definitively verified using HPLC interfaced with HRMS (LC-ESI-QTOF-MS). nih.govresearchgate.net This technique confirmed the identity of the metabolite by matching its accurate mass-to-charge ratio with the theoretical value. nih.gov In broader pharmacometabolomic studies, HRMS has been instrumental in detecting propofol and its metabolites in various biological samples, including exhaled breath, showcasing its high sensitivity and specificity for comprehensive metabolic profiling. nih.gov
Chromatographic Separation Parameters (e.g., Column Chemistry, Mobile Phase Optimization)
Effective chromatographic separation is critical for resolving 4-Hydroxy Propofol Sulfate from its isomers and other propofol metabolites prior to mass spectrometric detection. nih.govresearchgate.net Reversed-phase chromatography is the most common approach. nih.govhalocolumns.com
Methods have been developed using columns such as the Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm particle size). nih.gov The separation is typically achieved using a gradient elution with a binary mobile phase system. A common mobile phase consists of an aqueous component (e.g., water with an additive to improve ionization) and an organic solvent, typically acetonitrile. nih.govasiapharmaceutics.info To enhance the ionization efficiency and peak shape of sulfate conjugates in negative ion mode, an ammonium (B1175870) fluoride (B91410) buffer is sometimes added to the mobile phase. nih.govresearchgate.net The column temperature is often maintained at around 30-40°C to ensure reproducible retention times. nih.gov A representative method shows baseline resolution where the more polar glucuronide conjugates of 4-hydroxypropofol elute first, followed by the progressively more lipophilic 4-hydroxypropofol sulfate and propofol glucuronide. researchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 × 50 mm) | nih.gov |
| Mobile Phase A | Ammonium fluoride buffer in water | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Flow Rate | Not specified in provided context | |
| Column Temperature | 30 °C | nih.gov |
| Injection Volume | 10 µL | nih.gov |
Other Chromatographic Approaches
While LC-MS is the dominant methodology, other chromatographic techniques have been applied to the analysis of propofol and its related compounds. nih.gov
High Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) can be paired with various detectors, such as fluorescence or ultraviolet (UV), for the quantification of propofol and its metabolites. nih.govoup.com Fluorescence detection is particularly suitable for the parent compound, propofol, due to its native fluorescence. oup.comresearchgate.netacademax.com For this, an excitation wavelength of approximately 276 nm and an emission wavelength of 310 nm are typically used. researchgate.netacademax.com
While these methods are often used for the parent drug, they can be adapted for metabolites. oup.com However, they may lack the sensitivity and specificity of mass spectrometric detection, especially when analyzing complex biological fluids containing multiple metabolites. oup.com HPLC methods coupled with UV or fluorescence detection are considered the 'gold standard' for validation purposes in some contexts and can be a cost-effective alternative when mass spectrometry is unavailable. nih.govoup.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Analytes
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile compounds and has been traditionally used to quantify the parent drug, propofol. labmedica.comoup.com However, conjugated metabolites like 4-Hydroxy Propofol Sulfate are non-volatile and thermally labile, making them unsuitable for direct GC-MS analysis. labmedica.com
To analyze these metabolites by GC-MS, a chemical derivatization step is required to increase their volatility. youtube.commdpi.comyoutube.com This often involves a two-step process of methoximation followed by silylation (e.g., using MSTFA), which converts polar functional groups like hydroxyl and carboxyl groups into more volatile derivatives. youtube.commdpi.com Alternatively, an enzymatic hydrolysis step using sulfatase can be employed to cleave the sulfate conjugate, releasing the free 4-hydroxypropofol, which can then be derivatized and analyzed by GC-MS/MS. nih.gov This indirect approach allows for the quantification of the total concentration of the metabolite after cleavage. nih.gov
Sample Preparation Techniques for Biological Matrices
The primary challenge in analyzing metabolites like 4-Hydroxy Propofol Sulfate from biological matrices such as urine or plasma is the removal of interfering endogenous substances. The choice of sample preparation technique is critical for ensuring the accuracy and sensitivity of the subsequent analysis, typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex samples. researchgate.net For propofol and its metabolites, including the sulfate conjugate, various SPE strategies have been successfully employed.
One effective method involves the use of hydrophilic-lipophilic balance (HLB) cartridges. These cartridges offer reversed-phase and ion-exchange functionalities, enabling the efficient extraction of compounds with a wide range of polarities. For plasma samples, SPE with HLB cartridges has demonstrated high absolute recovery rates of greater than 96% for propofol, indicating its suitability for related metabolites. nih.gov
Another approach utilizes strong anion exchange (SAX) cartridges. An automated SPE method using Phenomenex Strata-X Strong Anion Exchange cartridges has been developed for the simultaneous analysis of propofol and its phase I and II metabolites, including propofol sulfate, from human fluid samples. labmedica.com This automated process enhances throughput and reproducibility. labmedica.com
The general SPE procedure involves the following steps:
Conditioning: The SPE sorbent is conditioned with a solvent like methanol, followed by water or a buffer to activate the stationary phase.
Loading: The pre-treated biological sample (e.g., plasma, hydrolyzed urine) is loaded onto the cartridge.
Washing: Interfering substances are removed by washing the cartridge with a specific solvent that does not elute the analyte of interest.
Elution: The target analyte, 4-Hydroxy Propofol Sulfate, is eluted from the sorbent using a strong organic solvent.
"Dilute-and-Analyze" Approach for Urine Samples
For urine matrices, a significantly simpler and high-throughput approach known as "dilute-and-analyze" has been validated. nih.govnih.gov This method avoids the more time-consuming SPE or liquid-liquid extraction steps. The procedure involves a straightforward dilution of the urine sample with the initial mobile phase used in the LC-MS/MS analysis. nih.gov This technique leverages the high sensitivity and selectivity of modern tandem mass spectrometry, which can distinguish the analyte from matrix components even with minimal sample cleanup. nih.govnih.gov The use of stable isotope-labeled internal standards is crucial in this method to correct for any matrix effects or variations in instrument response. nih.govnih.gov
| Technique | Biological Matrix | Description | Key Advantages | Reference |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Plasma, Other Fluids | Utilizes cartridges (e.g., Strong Anion Exchange, HLB) to bind and elute the analyte, removing interferences. | High purity of extract, good recovery rates (>85-96%). | nih.govlabmedica.com |
| Dilute-and-Analyze | Urine | Simple dilution of the sample with the mobile phase before injection into the LC-MS/MS system. | Rapid, high-throughput, reduces solvent consumption and sample handling. | nih.govnih.gov |
Validation Parameters for Quantitative Assays
To ensure that a quantitative method is reliable, accurate, and reproducible, it must be thoroughly validated according to international guidelines. Key validation parameters for the assay of 4-Hydroxy Propofol Sulfate (referred to as 4-QS in some studies) are detailed below.
Linearity
Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical instrument. For the quantification of 4-Hydroxy Propofol Sulfate and other propofol metabolites in urine, a validated LC-MS/MS method has shown excellent linearity over a concentration range of 100 to 10,000 ng/mL. nih.govnih.gov Another method analyzing propofol sulfate achieved linearity between 5 and 2000 ng/mL. labmedica.com The relationship is typically assessed by a linear regression analysis, with a high coefficient of determination (R²) value (e.g., >0.99) indicating a strong linear fit.
Sensitivity
The sensitivity of an assay is determined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. While a specific LLOQ for 4-Hydroxy Propofol Sulfate is not always detailed separately from other metabolites, validated methods demonstrate sufficient sensitivity for pharmacokinetic and toxicological monitoring. nih.govnih.gov For instance, a comprehensive method for propofol and its metabolites was validated with a criteria-based approach, ensuring detection sensitivity was met even when matrix effects were observed for 4-Hydroxy Propofol Sulfate. nih.gov
Precision
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV).
Intra-assay precision (repeatability) assesses precision within a single analytical run.
Inter-assay precision (intermediate precision) assesses precision across different days, analysts, or equipment.
A validated LC-MS/MS method for propofol metabolites reported an average coefficient of variation of 6.5%, indicating high precision. nih.govnih.gov Other studies have shown intra- and inter-assay precision to be below 8% or 15% for propofol sulfate and other related metabolites. labmedica.comresearchgate.net
Accuracy
Accuracy refers to the closeness of the test results obtained by the procedure to the true value. It is often expressed as the percent bias or percent recovery. For the analysis of propofol metabolites, a validated method demonstrated a percent bias of -4.2 ng/mL. nih.govnih.gov Recoveries greater than 85% have been reported for methods employing SPE for propofol sulfate. labmedica.com
| Parameter | Finding/Value | Significance | Reference |
|---|---|---|---|
| Linearity Range | 100 - 10,000 ng/mL | Covers a wide range of clinically and forensically relevant concentrations. | nih.govnih.gov |
| Precision (%CV) | Average of 6.5% | Demonstrates high reproducibility of the method. | nih.govnih.gov |
| Accuracy (% Bias) | -4.2 ng/mL | Indicates the measured value is very close to the true value. | nih.govnih.gov |
| Recovery (SPE) | >85% | Shows high efficiency of the extraction process. | labmedica.com |
Preclinical Metabolic Disposition and Pharmacokinetics in Animal Models
Absorption and Distribution Studies in Non-Human Organisms
Following administration, the parent compound, propofol (B549288), undergoes extensive distribution. Pharmacokinetic studies in various animal species, including rats, dogs, and rabbits, have been described using three-compartment models. nih.gov Propofol is characterized by a large initial volume of distribution, ranging from 1-2 liters per kilogram, and is subject to extensive redistribution. nih.gov
Protein binding of propofol is high across species, typically between 96-98%. nih.gov However, the distribution within blood components shows significant inter-species differences. In dogs, propofol distribution tends to favor plasma. nih.gov Conversely, in rats and rabbits, propofol shows a marked association with the formed elements of the blood, indicating a higher concentration in red blood cells compared to plasma. nih.gov This initial distribution of the parent compound is a critical determinant for its availability to metabolizing organs where it is converted into its metabolites, including 4-hydroxy propofol and subsequently 4-hydroxy propofol sulfate (B86663).
Metabolic Clearance Pathways in Animal Models
The clearance of propofol in animal models occurs through several metabolic pathways, primarily involving conjugation of the parent molecule or oxidation followed by conjugation. nih.gov A major pathway involves the hydroxylation of propofol at the para-position of the phenol (B47542) ring to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol). nih.gov This reaction is a rate-limiting step in the biotransformation of propofol in species like the dog.
Excretion Patterns of 4-Hydroxy Propofol Sulfate in Preclinical Species
Studies using radiolabeled propofol (14C-propofol) have elucidated the excretion patterns of its metabolites, including conjugates like 4-hydroxy propofol sulfate, in various animal models. The primary route of elimination for these metabolites is via the urine. nih.gov
In rats, dogs, and rabbits, urinary excretion accounts for the majority of the administered dose. nih.gov However, the contribution of faecal excretion demonstrates notable species differences. In rats and dogs, faecal elimination is a significant route, accounting for 13-31% of the dose, which is indicative of substantial biliary excretion. nih.gov In contrast, faecal excretion is minimal in rabbits, representing less than 2% of the dose. nih.gov The water-soluble conjugated metabolites, including the quinol sulfates, are the primary forms excreted in the urine. nih.gov
Table 1: Excretion of 14C-Propofol Metabolites in Preclinical Species
| Species | Primary Excretion Route | Urinary Excretion (% of Dose) | Faecal Excretion (% of Dose) | Source |
| Rat | Urine | 60-75% | 13-31% | nih.gov |
| Dog | Urine | ~70% | 13-31% | nih.gov |
| Rabbit | Urine | ~95% | <2% | nih.gov |
In Vivo Studies on the Metabolic Fate of Propofol and its Prodrugs in Animal Models
In vivo studies in animal models have been critical in mapping the metabolic fate of propofol and its water-soluble prodrugs, such as fospropofol (B1673577). nih.gov These prodrugs are designed to be converted into the active compound, propofol, within the body. nih.govfrontiersin.org
A study in male Sprague-Dawley rats using GPI 15715, a water-soluble prodrug, demonstrated its rapid hydrolysis to propofol. nih.gov Following administration of the prodrug, a maximum plasma concentration of propofol was achieved in under four minutes. nih.gov Once formed, this propofol is subject to the same metabolic pathways as directly administered propofol, including hydroxylation to 4-hydroxypropofol and subsequent conjugation to 4-hydroxy propofol sulfate. nih.govnih.gov The use of a prodrug results in a delayed onset and sustained duration of action for the liberated propofol compared to standard propofol formulations. nih.gov The metabolic pathway for fospropofol involves its conversion by alkaline phosphatase to propofol, formaldehyde, and phosphate. nih.gov The resulting propofol is then available for Phase I and Phase II metabolism, leading to the formation and eventual excretion of metabolites like 4-hydroxy propofol sulfate.
Influence of Species-Specific Differences on Metabolite Profiles
Marked species differences have been identified in the metabolic and pharmacokinetic profiles of propofol, which significantly influences the formation of metabolites like 4-hydroxy propofol sulfate. nih.gov These variations are largely attributed to differences in the expression and function of the enzymes responsible for metabolism, particularly UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isoforms. nih.gov
Furthermore, the specific enzymes involved can differ. For example, UGT1A9 is the primary enzyme for propofol glucuronidation in humans, but it is not present in rats. nih.gov Rats do, however, possess other UGT isoforms, such as UGT1A6, which contribute to conjugation. nih.gov These enzymatic differences between species lead to distinct metabolite profiles and variations in drug clearance rates. nih.gov Clearance of propofol is rapid in most species, but notably faster in rabbits compared to rats and dogs. nih.gov
Table 2: Summary of Species-Specific Differences in Propofol Metabolism
| Feature | Rat | Dog | Rabbit | Source |
| Enterohepatic Recirculation | Occurs | Occurs | Absent | nih.gov |
| Sulphate Conjugation | Increased due to recirculation | Increased due to recirculation | Less prominent | nih.gov |
| Faecal Excretion | Significant (13-31%) | Significant (13-31%) | Minimal (<2%) | nih.gov |
| Primary UGT Isoform (Human Ref: UGT1A9) | UGT1A9 absent; other UGTs active | - | - | nih.gov |
| Propofol Clearance Rate | Rapid (~30-80 ml/kg/min) | Rapid (~30-80 ml/kg/min) | Very Rapid (~340 ml/kg/min) | nih.gov |
Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of propofol (B549288) metabolites. nih.govijpbs.com While specific spectral data for the isolated sodium salt is not widely published in peer-reviewed literature, the structures of the primary conjugated metabolites of propofol, including 4-quinol sulphate (4-QS), have been unequivocally confirmed using proton NMR. nih.govijpbs.com Analysis of urine samples from patients administered propofol has demonstrated that NMR spectroscopy is a reliable method for quantifying these metabolites without requiring isolated reference standards. nih.gov
Proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the molecule, providing information about their chemical environment and connectivity. For 4-Hydroxy Propofol Sulfate (B86663) Sodium Salt, characteristic signals would be expected for the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons.
Based on the structure, the following table outlines the anticipated ¹H NMR signals. The exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and experimental conditions.
Interactive Data Table: Predicted ¹H NMR Data for 4-Hydroxy Propofol Sulfate
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| Aromatic CH | 6.8 - 7.2 | Multiplet | N/A | The sulfate group's electron-withdrawing nature would influence the precise shifts of the two aromatic protons. |
| Isopropyl CH | 3.0 - 3.4 | Septet | ~7.0 | Two equivalent methine protons, each split by six adjacent methyl protons. |
| Isopropyl CH₃ | 1.1 - 1.3 | Doublet | ~7.0 | Four equivalent methyl groups, each split by the adjacent methine proton. |
| Phenolic OH | Variable | Broad Singlet | N/A | The chemical shift is highly dependent on solvent, concentration, and temperature. |
Note: The data presented are predicted values based on standard NMR principles and data for structurally related compounds. Specific experimental data from the searched literature is not available.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in 4-Hydroxy Propofol Sulfate Sodium Salt would produce a distinct signal.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons (e.g., between the isopropyl CH and CH₃ protons), while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the C-H framework of the molecule.
Interactive Data Table: Predicted ¹³C NMR Data for 4-Hydroxy Propofol Sulfate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C-O (Sulfate) | 145 - 150 | Aromatic carbon bonded to the sulfate group. Deshielded due to the electronegative oxygen. |
| C-O (Hydroxyl) | 148 - 152 | Aromatic carbon bonded to the hydroxyl group. |
| C-isopropyl | 130 - 135 | Aromatic carbons bearing the isopropyl groups. |
| Aromatic CH | 115 - 125 | Aromatic carbons bonded to hydrogen. |
| Isopropyl CH | 25 - 30 | Methine carbon of the isopropyl groups. |
| Isopropyl CH₃ | 20 - 25 | Methyl carbons of the isopropyl groups. |
Note: The data presented are predicted values. Specific experimental data from the searched literature is not available.
Advanced Mass Spectrometry for Structural Characterization
Advanced mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a primary tool for the detection, quantification, and structural characterization of drug metabolites like 4-Hydroxy Propofol Sulfate. ijpbs.comchemicalbook.com This technique allows for the analysis of thermally unstable and non-volatile molecules, which is essential for conjugated metabolites. labmedica.com
In negative ion mode electrospray ionization (ESI), 4-Hydroxy Propofol Sulfate would be detected as the deprotonated molecule [M-H]⁻. The molecular weight of the free acid is 274.32 g/mol , so the precursor ion would have a mass-to-charge ratio (m/z) of approximately 273.3.
Tandem mass spectrometry (MS/MS) experiments provide structural information through controlled fragmentation of the precursor ion. For sulfated compounds, a characteristic fragmentation pathway is the loss of the sulfate group, which can occur as either SO₃ (80 Da) or HSO₃⁻ (81 Da). nih.gov Another expected fragmentation is the cleavage of the sulfate ester bond to yield the 4-hydroxypropofol anion.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for 4-Hydroxy Propofol Sulfate ([M-H]⁻)
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |
| 273.3 | 193.1 | 80.2 | [4-hydroxypropofol - H]⁻ (Loss of SO₃) |
| 273.3 | 97.0 | 176.3 | [HSO₄]⁻ (Bisulfate anion) |
Note: This data is based on established fragmentation patterns for sulfated phenolic compounds. labmedica.comnih.gov
Spectroscopic Characterization (e.g., Infrared, Ultraviolet-Visible)
Additional spectroscopic techniques provide further confirmation of the molecule's functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational modes of functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands. While an experimental spectrum for the specific salt is not available in the searched literature, theoretical interpretations based on its structure can be made. researchgate.net
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
C-H Stretch: Bands between 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the isopropyl groups.
C=C Stretch: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹.
S=O Stretch: Strong, characteristic bands for the sulfate group, typically found in the 1210-1270 cm⁻¹ (asymmetric) and 1030-1070 cm⁻¹ (symmetric) regions.
C-O Stretch: A band around 1200-1260 cm⁻¹ for the aryl C-O bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic chromophore in propofol exhibits a maximum absorbance (λ_max) at approximately 270-272 nm. ijpbs.comnih.gov The introduction of the hydroxyl and sulfate groups in 4-Hydroxy Propofol Sulfate is expected to cause a slight shift in this absorption maximum, though it would likely remain in a similar region of the UV spectrum.
Molecular Modeling and Computational Chemistry Approaches for Structure-Metabolism Relationships
Molecular modeling and computational chemistry are powerful tools for understanding how the structure of propofol relates to its metabolic fate. Propofol is first hydroxylated to 4-hydroxypropofol, a reaction catalyzed primarily by cytochrome P450 enzymes, with CYP2B6 and to a lesser extent, CYP2C9, being the major isoforms involved. ebi.ac.uknih.gov
Computational studies can model the docking of the propofol molecule into the active site of these CYP enzymes. These models help to explain the regioselectivity of the hydroxylation at the para-position (position 4) of the phenol (B47542) ring. The orientation of the propofol molecule within the enzyme's binding pocket, governed by steric and electronic interactions, makes the para-hydrogen atom susceptible to abstraction and subsequent hydroxylation.
Following oxidation, the resulting 4-hydroxypropofol undergoes Phase II metabolism, including sulfation. nih.gov Computational models can also be applied to study the interaction of 4-hydroxypropofol with sulfotransferase (SULT) enzymes. These models investigate the binding affinity and the catalytic mechanism of sulfate conjugation, providing insights into the efficiency and kinetics of this metabolic pathway. By simulating the electronic properties and conformational flexibility of both the substrate and the enzyme, these approaches help to build a comprehensive picture of the structure-metabolism relationship that leads to the formation of 4-Hydroxy Propofol Sulfate. ebi.ac.uk
Comparative Metabolomics and Species Specific Metabolic Profiles
Inter-Species Variability in 4-Hydroxy Propofol (B549288) Sulfate (B86663) Formation
The metabolic fate of propofol is primarily governed by Phase I hydroxylation followed by Phase II conjugation reactions. The initial step often involves the formation of 4-hydroxypropofol (2,6-diisopropyl-1,4-quinol) by cytochrome P450 enzymes. semanticscholar.org This intermediate is then conjugated with either glucuronic acid or sulfate. While glucuronidation is the predominant pathway in humans, the extent of sulfation shows marked inter-species differences. researchgate.netresearchgate.net
In humans, the formation of 4-hydroxypropofol sulfate is a minor metabolic route. researchgate.net Studies analyzing urinary metabolites in patients after propofol administration found that 4-quinol sulphate (4-QS) accounted for only about 4% of the total metabolites recovered. researchgate.net The vast majority was excreted as glucuronide conjugates. researchgate.net The existence of propofol sulfate, a direct conjugate of the parent drug, has also been verified in human urine, though at significantly lower concentrations than propofol glucuronide. researchgate.net
Significant variations are observed in common animal models such as rats, dogs, and rabbits. A key study using radiolabeled 14C-propofol revealed a notable difference in the handling of the compound. nih.gov In rats and dogs, significant biliary excretion of propofol metabolites occurs, leading to enterohepatic recirculation. nih.gov This process was linked to an increase in sulfate conjugation in these species. nih.gov In contrast, rabbits showed minimal faecal elimination, indicating a lack of significant biliary excretion and the associated increase in sulfation. nih.gov This results in a distinctly different metabolite profile, with rats and dogs producing more sulfate conjugates compared to rabbits. nih.gov
Kinetic studies of propofol glucuronidation in liver microsomes have also highlighted these species-specific differences, which are attributed to the varying levels of expression and function of UDP-glucuronosyltransferase (UGT) isoforms in each animal. semanticscholar.org While these studies focus on the major glucuronidation pathway, the differences underscore the broader variability in Phase II metabolism, which includes the sulfation pathway. semanticscholar.orgnih.gov
| Metabolic Pathway | Human | Rat | Dog | Rabbit |
|---|---|---|---|---|
| Primary Conjugation Route | Glucuronidation researchgate.net | Glucuronidation & Sulfation nih.gov | Glucuronidation & Sulfation nih.gov | Glucuronidation nih.gov |
| 4-Hydroxy Propofol Sulfate Formation | Minor (~4% of urinary metabolites) researchgate.net | Significant, enhanced by biliary excretion nih.gov | Significant, enhanced by biliary excretion nih.gov | Minimal nih.gov |
| Biliary Excretion / Enterohepatic Recirculation | Not a major route | Present nih.gov | Present nih.gov | Minimal/Absent nih.gov |
Identification of Unique Metabolomic Signatures Across Animal Models
The species-specific differences in metabolic pathways give rise to unique metabolomic signatures for propofol in various animal models. These signatures, or metabolic fingerprints, are defined by the presence and relative abundance of different propofol metabolites.
Human Metabolomic Signature: The signature in humans is characterized by the overwhelming predominance of glucuronidated metabolites, particularly propofol-glucuronide, with 4-hydroxy propofol sulfate being a very minor component. researchgate.net
Rat and Dog Metabolomic Signature: The metabolome in rats and dogs is distinct due to the significant role of enterohepatic recirculation. This leads to a more complex profile that includes a higher proportion of sulfate conjugates compared to other species like rabbits. nih.gov The presence of metabolites resulting from this biliary excretion pathway is a key feature of their signature. nih.gov
Rabbit Metabolomic Signature: The rabbit presents a simpler metabolic signature. It is dominated by glucuronide conjugates, but unlike rats and dogs, it lacks the significant contribution from sulfate conjugates that arise from enterohepatic recirculation. nih.gov
Canine-Specific Considerations: In canines, propofol metabolism is influenced by factors such as hepatic clearance rates and the volume of adipose tissue, which can alter the pharmacokinetic profile and, consequently, the metabolic signature. nih.gov Physiologically based pharmacokinetic (PBPK) models for dogs highlight that hepatic clearance is a critical parameter influencing propofol exposure. nih.gov
These distinct signatures are crucial for interpreting toxicological studies and for selecting the most appropriate animal model to investigate specific aspects of propofol's disposition. For instance, a rabbit might be a less suitable model for studying the formation and effects of sulfate conjugates compared to a rat or dog. nih.gov
Methodologies for Comparative Metabolite Profiling (e.g., Untargeted Metabolomics)
To identify and compare these complex metabolic profiles, researchers employ advanced analytical techniques, with untargeted metabolomics being a particularly powerful approach. nih.gov This method aims to comprehensively measure as many small-molecule metabolites as possible in a biological sample to gain a broad view of the metabolic state. researchgate.net
The typical workflow for an untargeted metabolomics study to compare propofol metabolism across species involves several key steps:
Sample Preparation and Data Acquisition: Biological samples (e.g., plasma, urine, or tissue extracts) from different species administered propofol are collected. nih.gov Metabolites are extracted, often using techniques like solid-phase extraction (SPE). nih.gov The extracts are then analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), such as LC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry). researchgate.net This instrumentation provides high sensitivity and the mass accuracy needed to distinguish between many different metabolites. thermofisher.com
Spectral Pre-processing and Feature Detection: The raw data from the mass spectrometer consists of thousands of signals or "features," each with a unique mass-to-charge ratio (m/z) and retention time. nih.gov Specialized software is used to process this complex data, which includes removing background noise, correcting the baseline, and detecting and aligning peaks across all samples to create a feature matrix. researchgate.net
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are applied to the feature matrix. sciex.com These analyses help to identify the features (potential metabolites) that vary significantly between the different species, thus revealing the unique metabolomic signatures. sciex.com
Compound Identification and Interpretation: The final and most challenging step is to determine the chemical structure of the statistically significant features. thermofisher.com This is done by comparing their accurate mass and fragmentation patterns (MS/MS spectra) to those in metabolic databases or to synthesized reference standards. nih.gov Once identified, the metabolites are mapped to biochemical pathways to provide a biological interpretation of the observed differences. thermofisher.com
This untargeted approach allows for the discovery of novel or unexpected metabolites and provides a holistic view of the inter-species variations in drug metabolism, moving beyond the analysis of only a few pre-selected compounds. nih.govresearchgate.net
Future Research Directions and Methodological Advancements
Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity
The accurate quantification of 4-Hydroxy Propofol (B549288) Sulfate (B86663) is paramount for pharmacokinetic and metabolic studies. While existing methods have laid a foundational understanding, the pursuit of more sensitive and specific analytical techniques remains a key research focus.
Historically, the analysis of propofol and its metabolites relied on techniques such as gas chromatography-mass spectrometry (GC-MS). However, the thermally labile nature of conjugated metabolites like sulfates and glucuronides makes these methods less suitable for direct analysis, often requiring derivatization steps that can introduce variability. labmedica.com
Modern analytical chemistry has largely shifted towards liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of propofol and its metabolites. nih.govresearchgate.netnih.gov These methods offer high sensitivity and specificity, allowing for the direct measurement of 4-Hydroxy Propofol Sulfate in biological matrices such as urine and plasma. nih.govresearchgate.netnih.govresearchgate.net A typical LC-MS/MS method involves a simple "dilute-and-shoot" sample preparation, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net Validation studies have demonstrated linear calibration models and low coefficients of variation, making these methods robust for clinical and forensic applications. nih.govresearchgate.net For instance, a validated LC-MS/MS method for the quantification of propofol metabolites, including 4-Hydroxy Propofol 4-Sulfate (4-QS), in urine has been reported with a linear calibration range of 100–10,000 ng/mL. nih.govresearchgate.net
Future developments in this area are likely to focus on further enhancing the sensitivity to detect even lower concentrations of the metabolite, which is particularly important for monitoring long-term excretion and potential misuse. nih.govnih.govscirp.org Innovations may include the use of more advanced mass spectrometers with improved ion optics and detector technology. Furthermore, the development of multiplexed assays that can simultaneously quantify a broader range of propofol metabolites and related biomarkers will provide a more comprehensive picture of an individual's metabolic profile. The use of novel ionization techniques, such as heated nebulizer ionization, has already shown promise in improving the sensitivity for certain propofol metabolites. labmedica.com
Table 1: Comparison of Analytical Techniques for Propofol Metabolite Detection
| Technique | Advantages | Disadvantages | Application to 4-Hydroxy Propofol Sulfate |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution | Requires derivatization for thermally labile metabolites | Indirect analysis, less common |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and specificity, direct analysis | Matrix effects can be a challenge | Gold standard for quantification in biological fluids nih.govresearchgate.netnih.gov |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Good sensitivity for fluorescent compounds | Less specific than MS, potential for interference | Can be used, but less specific than LC-MS/MS |
| Capillary Electrophoresis | High separation efficiency, small sample volume | Lower sensitivity compared to LC-MS/MS | Limited application in routine analysis |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Metabolic Networks
The advent of "omics" technologies, particularly metabolomics and proteomics, offers a systems-level approach to understanding the intricate metabolic networks associated with propofol. nih.govdrugbank.comnih.gov These technologies move beyond the measurement of a single analyte to provide a global snapshot of the metabolites and proteins in a biological system, offering a more holistic view of drug metabolism and its effects. nih.govnumberanalytics.com
Metabolomics studies, which involve the comprehensive analysis of all metabolites in a biological sample, can help to identify novel metabolic pathways and biomarkers related to propofol administration. nih.govnih.govnih.govresearchgate.net For example, untargeted metabolomics can reveal unexpected changes in endogenous metabolic pathways following propofol exposure, providing insights into the drug's broader physiological effects. nih.govresearchgate.net The application of metabolomics can help to explain the significant interindividual variability observed in propofol metabolism, which is influenced by factors such as genetics, age, and co-administered drugs. nih.govdrugbank.com
Proteomics, the large-scale study of proteins, can identify and quantify the enzymes involved in the metabolism of propofol, including the sulfotransferases responsible for the formation of 4-Hydroxy Propofol Sulfate. numberanalytics.comnih.govnih.gov By understanding the expression levels and activity of these enzymes, researchers can better predict how an individual will metabolize propofol. Integrative analysis of proteomics and metabolomics data can provide a powerful approach to link changes in protein expression with alterations in metabolic profiles, thereby elucidating the complete metabolic cascade of propofol. nih.govnih.govresearchgate.net This integrated approach is crucial for building comprehensive models of drug metabolism and for the identification of personalized factors that may influence a patient's response to propofol. nih.gov
Exploration of Enzymatic Biocatalysis for In Vitro Synthesis and Characterization
The synthesis of drug metabolites is often challenging through traditional chemical methods. Enzymatic biocatalysis presents a promising alternative for the in vitro synthesis of 4-Hydroxy Propofol Sulfate, offering high selectivity and milder reaction conditions. nih.govnih.govacs.orgrsc.orgyoutube.com
The formation of 4-Hydroxy Propofol Sulfate in the body is catalyzed by sulfotransferase enzymes (SULTs). researchgate.net By harnessing the power of these or engineered enzymes, it is possible to develop biocatalytic processes for the specific and efficient synthesis of this metabolite. nih.govnih.govacs.org This would provide a reliable source of the compound for use as an analytical standard in research and clinical laboratories. The use of isolated enzymes or whole-cell systems can be explored for this purpose. nih.gov
Furthermore, the development of biocatalytic systems can aid in the characterization of the enzymes involved in propofol metabolism. By expressing and purifying different SULT isoforms, their substrate specificity and kinetic parameters for the sulfation of 4-hydroxypropofol can be determined. This information is invaluable for understanding the genetic and environmental factors that contribute to the variability in propofol metabolism. researchgate.net The field of biocatalysis is rapidly advancing, with techniques like directed evolution being used to engineer enzymes with improved activity and stability for specific applications. acs.org
Table 2: Potential Enzymes for Biocatalytic Synthesis of 4-Hydroxy Propofol Sulfate
| Enzyme Class | Specific Enzyme (Example) | Role in Synthesis |
|---|---|---|
| Sulfotransferases (SULTs) | SULT1A1, SULT1E1 | Catalyzes the transfer of a sulfonate group to the hydroxyl group of 4-hydroxypropofol |
| Cytochrome P450 Enzymes (CYPs) | CYP2B6, CYP2C9 | Catalyzes the initial hydroxylation of propofol to 4-hydroxypropofol nih.gov |
Theoretical and Computational Modeling of Metabolite Interactions with Biological Systems
Computational modeling has become an indispensable tool in modern drug discovery and development, and its application to the study of drug metabolites like 4-Hydroxy Propofol Sulfate holds significant promise. nih.govbiorxiv.orgacs.orgresearchgate.netnih.gov These in silico methods can provide valuable insights into the potential interactions of this metabolite with biological systems, complementing experimental data.
Molecular docking and molecular dynamics (MD) simulations can be used to predict and analyze the binding of 4-Hydroxy Propofol Sulfate to various proteins, including drug transporters and metabolizing enzymes. acs.orgnih.gov For example, modeling the interaction of this metabolite with efflux transporters could help to explain its clearance from cells and tissues. Similarly, docking studies with SULT enzymes could elucidate the structural basis for substrate recognition and catalysis.
Furthermore, computational models can be used to explore the potential for off-target interactions of 4-Hydroxy Propofol Sulfate. By screening the metabolite against a panel of known protein structures, it may be possible to identify potential unintended biological activities. This is particularly important for understanding any potential toxicological effects of the metabolite. The development of quantitative structure-activity relationship (QSAR) models can also help to predict the properties and activities of propofol metabolites based on their chemical structure.
Q & A
Q. What are the standard methodologies for synthesizing 4-Hydroxy Propofol Sulfate Sodium Salt in a laboratory setting?
Synthesis typically involves sulfation of the parent compound (e.g., propofol derivatives) followed by neutralization with sodium hydroxide. Key steps include:
- Precipitation of soluble salts : Adjust pH to isolate the sulfate sodium salt, as outlined in salt preparation protocols for soluble salts .
- Purification : Use sulfonic acid cation-exchange resins to remove impurities, ensuring high purity .
- Validation : Confirm stoichiometry via elemental analysis and ion chromatography for sulfate content .
Q. How can researchers confirm the identity of this compound post-synthesis?
Confirmatory tests include:
- Cation/Anion identification : Use flame tests (Na⁺ emission at 589 nm) and sulfate precipitation with barium chloride .
- Spectroscopic analysis : Employ NMR (¹H/¹³C) to verify hydroxyl and propofol backbone structure, and mass spectrometry for molecular ion peaks .
Q. What solubility characteristics should be considered during experimental design?
- Classify solubility : Test in polar (water, ethanol) and non-polar solvents (DMSO) to determine optimal dissolution conditions. Note that sodium salts of sulfates are generally water-soluble but may require pH adjustments to prevent hydrolysis .
Advanced Research Questions
Q. How can discrepancies in reported solubility data for this compound be resolved?
- Controlled replication : Repeat experiments under standardized conditions (temperature, pH, solvent grade) to isolate variables .
- Advanced analytics : Use differential scanning calorimetry (DSC) to study phase transitions and dynamic light scattering (DLS) to assess aggregation in solution .
- Statistical rigor : Apply ANOVA to evaluate inter-laboratory variability in solubility measurements .
Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- Impurity profiling : Use high-performance liquid chromatography (HPLC) with UV/Vis detection to identify residual reactants (e.g., unreacted propofol derivatives) .
- Limit of detection (LOD) : Optimize mass spectrometry (LC-MS/MS) parameters to detect impurities at <0.1% concentration .
Q. How do structural modifications (e.g., hydroxyl position) impact the compound’s stability in biological assays?
- Degradation studies : Expose the compound to simulated physiological conditions (37°C, pH 7.4) and monitor breakdown products via tandem MS .
- Comparative design : Synthesize analogs (e.g., 2-Hydroxy or 3-Hydroxy variants) to evaluate positional effects on metabolic stability .
Q. What methodological strategies mitigate batch-to-batch variability in pharmacological studies?
- Standardized synthesis protocols : Adhere to pharmacopeial guidelines for reagent purity and reaction monitoring (e.g., USP/NF standards) .
- Quality control : Implement in-process checks (e.g., FTIR for functional groups) and certificate of analysis (COA) documentation for each batch .
Data Analysis and Experimental Design
Q. How should researchers design experiments to validate the compound’s activity in target-specific assays?
- Dose-response curves : Use logarithmic dilutions (1 nM–100 µM) to establish EC₅₀/IC₅₀ values in enzyme inhibition or receptor-binding assays .
- Positive controls : Include reference standards (e.g., unmodified propofol) to benchmark activity .
Q. What statistical approaches are recommended for resolving contradictory results in metabolic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
